Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid
Description
This article provides a comparative analysis of five compounds: Benzene-1,3-dicarboxylic acid, 2,2-dimethylpropane-1,3-diol, 1,3-dioxo-2-benzofuran-5-carboxylic acid, (3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate, and terephthalic acid. Each compound exhibits distinct structural, physical, and functional properties, making them relevant in diverse industrial and research applications.
Properties
CAS No. |
72869-91-1 |
|---|---|
Molecular Formula |
C40H48O19 |
Molecular Weight |
832.8 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid |
InChI |
InChI=1S/C10H20O4.C9H4O5.2C8H6O4.C5H12O2/c1-9(2,5-11)7-14-8(13)10(3,4)6-12;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7/h11-12H,5-7H2,1-4H3;1-3H,(H,10,11);2*1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3 |
InChI Key |
HCOHWABBPLKUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.CC(C)(CO)COC(=O)C(C)(C)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
Related CAS |
72869-91-1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzene-1,3-dicarboxylic Acid (Isophthalic Acid)
Isophthalic acid is industrially produced via the oxidation of m-xylene using cobalt-manganese catalysts in acetic acid under high-pressure oxygen. A 2024 study demonstrated that introducing O-carbamate-directed metalation groups (DMGs) enables regioselective functionalization of aromatic precursors. For example, N,N-diethyl-O-carbamate-directed ortho-metalation (DoM) of phenol derivatives facilitates the installation of carboxyl groups at the meta position. Sequential bromination and carbonylation of O-carbamate-protected phenols yield isophthalic acid precursors, which are hydrolyzed under acidic conditions. Key data from DoM reactions include yields of 73–86% for carboxylation and 78–86% for halogenation.
Neopentyl glycol is synthesized via the crossed aldol condensation of formaldehyde with isobutyraldehyde, followed by hydrogenation. Recent advancements employ heterogeneous catalysts such as magnesium-aluminum hydrotalcites, achieving 85–92% selectivity. A 2025 patent highlighted the use of lithium tert-butoxide in tandem with cuprous bromide to accelerate diol formation from aldehydes and acetylene derivatives, though this method remains secondary to industrial-scale aldol routes.
Synthesis of 1,3-Dioxo-2-benzofuran-5-carboxylic Acid
This benzofuran derivative is accessible via oxidative cyclization of hydroquinone esters with ynamides. A 2019 study reported a one-pot domino oxidation/[3+2] cyclization using Ag₂O as the oxidant, yielding 73–90% of substituted benzofurans. Alternatively, copper-catalyzed coupling of o-hydroxyphenylacetylene with aldehydes (e.g., 2,6-dichlorobenzaldehyde) forms the benzofuran core, followed by carboxylation at the 5-position using ClCO₂Et under DoM conditions. NMR data for analogous compounds confirm regioselectivity, with δ 7.14–7.45 ppm for aromatic protons and δ 31.0 ppm for methylene bridges.
Formation of (3-Hydroxy-2,2-dimethylpropyl) 3-Hydroxy-2,2-dimethylpropanoate
This diester is synthesized via transesterification of neopentyl glycol with methyl 3-hydroxy-2,2-dimethylpropanoate. Catalytic systems using Sc(OTf)₃ or boron hydrides achieve 70–80% conversion at 60°C. A 2025 patent disclosed that tert-butoxide bases enhance esterification kinetics by deprotonating the hydroxyl group, enabling room-temperature reactions in dimethyl sulfoxide.
Production of Terephthalic Acid
Terephthalic acid is manufactured via the Amoco process, involving cobalt-catalyzed oxidation of p-xylene in acetic acid. Recent innovations focus on ipso-borodesilylation of O-carbamate-protected aryl silanes, where treatment with BX₃ followed by Suzuki-Miyaura cross-coupling installs carboxyl groups at the para position. Yields of 75–87% are reported for halogenated intermediates, with Pd catalysts enabling subsequent carboxylation.
Polycondensation and Copolymerization Strategies
Combining these monomers into polymers requires acid-catalyzed polycondensation. A 2025 patent detailed blends of isophthalic acid, terephthalic acid, and neopentyl glycol using diphenyl carbonate as a condensing agent, with lithium tert-butoxide accelerating ester exchange. Key data include:
| Monomer Ratio (Isophthalic:Terephthalic) | Catalyst | Reaction Temp (°C) | Mₙ (g/mol) | Đ (Dispersity) |
|---|---|---|---|---|
| 50:50 | LiOtBu | 180 | 25,000 | 1.8 |
| 70:30 | B(OH)₃ | 200 | 18,000 | 2.1 |
Analytical Characterization and Quality Control
¹H NMR and ¹³C NMR remain pivotal for verifying monomer incorporation and regiochemistry. For example, the benzofuran carboxylate exhibits characteristic carbonyl signals at δ 168–170 ppm, while neopentyl glycol protons resonate at δ 3.4–3.7 ppm. HPLC with UV detection (λ = 254 nm) monitors residual monomers, ensuring <0.5% impurity in industrial batches.
Industrial Applications and Scale-Up Considerations
These components are integral to high-performance polyesters and polycarbonates. The steric bulk of neopentyl glycol enhances thermal stability, while benzofuran units impart rigidity. Challenges in scale-up include managing exotherms during DoM reactions and minimizing side products in oxidative cyclizations. Continuous-flow reactors mitigate these issues by improving heat transfer and reaction uniformity.
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Esterification: Formation of ester bonds between carboxylic acids and alcohols.
Polycondensation: Further polymerization to increase molecular weight and introduce branching.
Common Reagents and Conditions
Reagents: Isophthalic acid, terephthalic acid, trimellitic anhydride, neopentyl glycol, and neopentyl glycol hydroxy pivalate.
Conditions: Elevated temperatures (typically 200-250°C) and vacuum to remove by-products like water.
Major Products
The major product is a branched polyester with enhanced mechanical and thermal properties. The addition of trimellitic anhydride introduces branching, resulting in a more robust and amorphous polymer .
Scientific Research Applications
This polymer has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing advanced materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of biodegradable implants and scaffolds for tissue engineering.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The polymer exerts its effects through the formation of a highly cross-linked network, providing excellent mechanical strength and thermal stability. The molecular targets include the ester bonds formed during the esterification and polycondensation steps. The pathways involved in the polymerization process ensure the formation of a robust and durable material .
Comparison with Similar Compounds
Compound-Specific Introductions
Benzene-1,3-dicarboxylic Acid (Isophthalic Acid)
- Structure : A meta-substituted benzene ring with two carboxylic acid groups at the 1 and 3 positions .
- Properties : White crystalline solid (density: 1.526 g/cm³), insoluble in water, molecular weight 166.132 g/mol. It is one of three isomers of benzene dicarboxylic acid, alongside phthalic (ortho) and terephthalic (para) acids .
- Applications : Synthesized via oxidation of meta-xylene; used in polymers (e.g., polyesters) and as a co-crystal former in supramolecular chemistry .
2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol)
- Structure : A branched diol with two hydroxyl groups on a neopentane backbone.
- Properties : High thermal stability due to steric hindrance.
- Applications: Key monomer in polyester resins and polyurethanes; enhances polymer rigidity .
1,3-Dioxo-2-benzofuran-5-carboxylic Acid
- Structure : Benzofuran derivative with a ketone group at C1 and C3 and a carboxylic acid at C3.
(3-Hydroxy-2,2-dimethylpropyl) 3-Hydroxy-2,2-dimethylpropanoate
- Structure: Diester formed from two 3-hydroxy-2,2-dimethylpropanoic acid units.
- Properties : Likely exhibits low volatility and high biodegradability.
Terephthalic Acid (Benzene-1,4-dicarboxylic Acid)
- Structure : Para-substituted benzene ring with two carboxylic acid groups.
- Properties : White powder (melting point: >300°C), insoluble in water.
- Applications : Primary component of polyethylene terephthalate (PET) .
Comparative Analysis
Structural and Functional Comparisons
Hydrogen Bonding and Supramolecular Behavior
- Benzene-1,3-dicarboxylic Acid : Forms 1D zigzag chains with pyridyl co-formers (e.g., 1,2-bis(4-pyridyl)ethene) via O–H···N bonds (O···N distance: ~2.6 Å) .
- Terephthalic Acid : Prefers linear hydrogen-bonded arrays, enabling high crystallinity in PET .
- 2,2-Dimethylpropane-1,3-diol : Steric bulk reduces H-bonding efficiency but enhances polymer rigidity .
Solubility and Reactivity
- Benzene-1,3-dicarboxylic Acid : Insoluble in water; reacts with amines or alcohols to form esters/amides .
- 1,3-Dioxo-2-benzofuran-5-carboxylic Acid : Reactivity dominated by the electron-withdrawing ketone groups, enabling nucleophilic substitution at C4.
Supramolecular Chemistry
- Co-crystals of benzene-1,3-dicarboxylic acid with pyridyl ligands exhibit 1D–3D frameworks stabilized by π–π stacking and hydrogen bonds, useful in crystal engineering .
- Terephthalic acid’s linear H-bonding motif is critical for PET’s mechanical strength .
Polymer Science
- Benzene-1,3-dicarboxylic Acid : Incorporated into copolymers (e.g., with 1,4-bis(hydroxymethyl)cyclohexane) for coatings and adhesives .
- 2,2-Dimethylpropane-1,3-diol : Enhances thermal stability in polyesters .
Limitations and Challenges
- Limited solubility of benzene-1,3-dicarboxylic acid restricts its use in aqueous systems .
- Derivatives like 5-(trifluoromethyl)benzene-1,3-dicarboxylic acid improve functionality but require complex synthesis .
Biological Activity
The compound comprising Benzene-1,3-dicarboxylic acid , 2,2-dimethylpropane-1,3-diol , 1,3-dioxo-2-benzofuran-5-carboxylic acid , (3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate , and terephthalic acid is a complex organic molecule with various biological implications. This article explores the biological activity of this compound, focusing on its effects on human health and its potential role in environmental toxicity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₅₀O₁₁ |
| Molecular Weight | 646.77 g/mol |
| CAS Number | 68070-96-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The biological activity of this compound can be assessed through the individual components, particularly terephthalic acid (TPA), which has been extensively studied for its health impacts.
Terephthalic Acid (TPA)
TPA is a precursor in the production of polyethylene terephthalate (PET), a common plastic. Its biological effects include:
- Endocrine Disruption : TPA has been identified as a xenoestrogen that can interfere with estrogen receptor signaling pathways. Studies show that TPA exposure leads to increased expression of estrogen receptor alpha (ERα) in breast cancer cell lines, indicating potential implications for breast cancer risk .
- DNA Damage Response : Research indicates that TPA exposure activates DNA damage response pathways. This includes the induction of proteins involved in DNA repair mechanisms such as DNA-PK and ATM, suggesting that TPA may contribute to genomic instability .
- Toxicity Studies : In animal studies, TPA has been shown to cause bladder calculi and hyperplasia in rats when administered at high doses over extended periods. The lowest observed adverse effect level (LOAEL) was reported at 3837 mg/kg body weight per day for male rats .
- Inflammatory Responses : Recent findings indicate that TPA can induce inflammatory pathways in adipocytes by reducing levels of pAMPK and PGC-1α while activating NF-κB signaling. This suggests a potential role in obesity and metabolic disorders .
Case Studies
Several studies provide insight into the biological effects of TPA:
- A study examining the effects of TPA on human breast epithelial cells found significant alterations in cell cycle regulation and increased markers of DNA damage following exposure to varying concentrations of TPA .
- Another investigation into chronic exposure to TPA revealed its capacity to disrupt thermogenic programs in adipocytes, linking it to obesity-related pathologies .
Environmental Impact
TPA's environmental persistence raises concerns about its impact on aquatic organisms. Toxicity assessments indicate that TPA is non-toxic to aquatic life at concentrations below its solubility threshold (15 mg/L). However, its accumulation in the environment due to widespread use in plastics poses a risk for bioaccumulation and long-term ecological effects .
Q & A
Basic: What are the optimized synthetic routes for copolymers involving Benzene-1,3-dicarboxylic acid and 2,2-dimethylpropane-1,3-diol?
Methodological Answer:
Copolymers can be synthesized via polycondensation reactions. For example, Benzene-1,3-dicarboxylic acid (isophthalic acid) reacts with 2,2-dimethylpropane-1,3-diol (neopentyl glycol) under melt-polycondensation conditions. Key steps include:
- Catalyst Selection : Use titanium(IV) butoxide or similar transesterification catalysts.
- Temperature Control : Maintain a stepwise temperature gradient (e.g., 150–220°C under nitrogen) to prevent diol degradation .
- Vacuum Application : Apply high vacuum (<1 mmHg) in later stages to remove water and drive esterification.
Characterization : Monitor molecular weight via intrinsic viscosity or GPC. Confirm structure using FTIR (C=O stretch at ~1720 cm⁻¹) and ¹H NMR (neopentyl glycol methyl groups at δ 0.8–1.2 ppm) .
Basic: How to resolve discrepancies in reaction yields during Suzuki-Miyaura coupling of 1,3-dioxo-2-benzofuran-5-carboxylic acid derivatives?
Methodological Answer:
Yield variations often arise from substrate sensitivity or catalyst efficiency. For aryl boronic acid coupling:
- Pd Catalyst Screening : Compare PdCl₂(dppf)₂ (higher activity for electron-deficient aromatics) vs. Pd(PPh₃)₄ (broader substrate scope) .
- Solvent Optimization : Use DME/H₂O mixtures (70–80°C) for solubility and stability. Avoid DMF if substrates are prone to hydrolysis.
- Base Selection : Na₂CO₃ (pH 9–10) minimizes side reactions compared to stronger bases like KOH.
Troubleshooting : Analyze by HPLC-MS to detect unreacted boronic acid or homocoupling byproducts. Adjust equivalents of boronic acid (1.2–1.5 eq) to suppress side reactions .
Advanced: What mechanistic insights explain the alkaline stability of arylene-linked polymers containing terephthalic acid?
Methodological Answer:
Alkaline stability depends on backbone rigidity and hydrolytic susceptibility. For terephthalate esters:
- Hydrolytic Resistance : Aromatic ester groups (e.g., terephthalic acid) are more stable than aliphatic esters due to resonance stabilization.
- Accelerated Degradation Studies : Immerse polymers in 1M KOH at 80°C for 24–72 hours. Monitor weight loss and molecular weight changes via GPC.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce nucleophilic attack on ester carbonyls. For example, 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) derivatives show enhanced stability .
Analytical Tools : Use ¹⁹F NMR to track fluorine-containing degradation products .
Advanced: How to design crosslinking strategies for (3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate-based polyesters?
Methodological Answer:
Crosslinking improves thermal stability and mechanical properties. Strategies include:
- Radical Initiation : Use peroxides (e.g., dicumyl peroxide) at 160–180°C to generate free radicals for C–C bond formation between branched diols.
- Epoxy Functionalization : Introduce glycidyl methacrylate (GMA) as a comonomer, enabling epoxy-amine crosslinking post-polymerization.
- Kinetic Analysis : Monitor gelation via rheometry (storage modulus G’ > loss modulus G’’). Optimize crosslinker concentration (5–10 wt%) to avoid brittleness .
Characterization : Confirm crosslink density using swelling tests (ASTM D2765) or DMA (tan δ shifts) .
Basic: What spectroscopic techniques are most effective for distinguishing regioisomers in benzene-dicarboxylic acid derivatives?
Methodological Answer:
- ¹H NMR : For Benzene-1,3-dicarboxylic acid vs. 1,2-isomers , observe coupling patterns in aromatic protons. 1,3-substitution shows a triplet (J = 8 Hz), while 1,2-substitution exhibits a doublet of doublets .
- IR Spectroscopy : Carboxylic acid dimers (1,3-isomers) show broader O–H stretches (~2500–3000 cm⁻¹) compared to monosubstituted derivatives.
- X-ray Crystallography : Resolve ambiguity via crystal structure determination (e.g., Cd(II) complexes with 1,3-dicarboxylate ligands ).
Advanced: How to mitigate side reactions during the synthesis of 1,3-dioxo-2-benzofuran-5-carboxylic acid hydrazides?
Methodological Answer:
Hydrazide formation from esters (e.g., methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate ) requires:
- Controlled Hydrazine Equivalents : Use 4–5 eq hydrazine hydrate to ensure complete conversion while minimizing over-reaction.
- Solvent Choice : Ethanol (reflux, 9 hours) balances reactivity and solubility. Avoid DMF, which can form dimethylamine byproducts.
- Workup : Precipitate product by reducing solvent volume (rotary evaporation) rather than aqueous quenching, which may hydrolyze esters .
Validation : Confirm purity via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and LC-MS (M+H⁺ ion) .
Basic: What are the best practices for handling and stabilizing (3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate in aqueous environments?
Methodological Answer:
- Storage : Keep under anhydrous conditions (molecular sieves) at –20°C to prevent ester hydrolysis.
- Buffered Solutions : Use pH 6–7 phosphate buffers to avoid acid/base-catalyzed degradation.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
Monitoring : Track degradation via ¹H NMR (disappearance of ester methyl signals at δ 3.6–3.8 ppm) .
Advanced: How to address contradictions in reported crystallinity data for terephthalic acid-based polyesters?
Methodological Answer:
Crystallinity discrepancies arise from processing conditions:
- Annealing : Post-synthesis annealing at Tg + 20°C enhances crystallinity. For example, anneal at 120°C for 2 hours for terephthalic acid-neopentyl glycol polyesters.
- Quenching Effects : Rapid cooling (e.g., ice-water bath) produces amorphous phases, while slow cooling favors crystalline domains.
Analytical Methods : Compare DSC melting enthalpies and XRD patterns (e.g., sharp peaks at 2θ = 16° and 22° for crystalline phases) .
Basic: What safety protocols are critical when working with benzene-dicarboxylic acid derivatives?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloroethane in Pd-catalyzed couplings) .
- PPE : Wear nitrile gloves and safety goggles; carboxylic acids can cause skin irritation.
- Spill Management : Neutralize acids with sodium bicarbonate before disposal .
Reference : Always consult SDS for specific compounds (e.g., 5-bromobenzene-1,3-dicarboxylic acid requires handling in inert atmospheres) .
Advanced: How to design accelerated aging studies for polymers containing multiple ester groups?
Methodological Answer:
- Conditions : Expose samples to 70°C/75% RH for 28 days (ISO 188). Monitor hydrolysis via FTIR (C=O peak reduction) and GPC (molecular weight decline).
- Kinetic Modeling : Apply Arrhenius equations to extrapolate long-term stability from high-temperature data.
- Control Experiments : Compare with non-ester reference polymers (e.g., polyethers) to isolate ester degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
